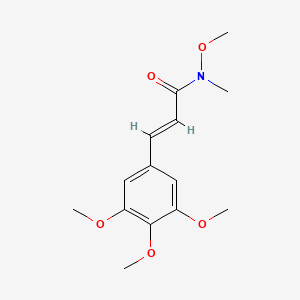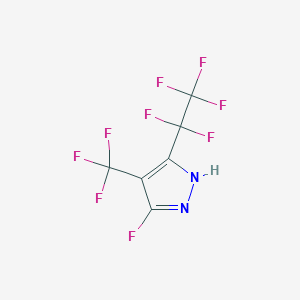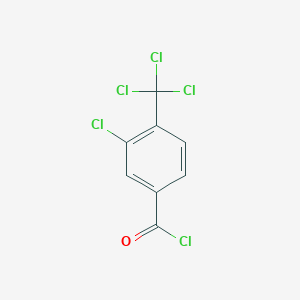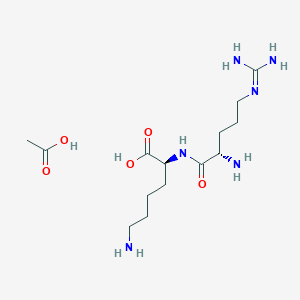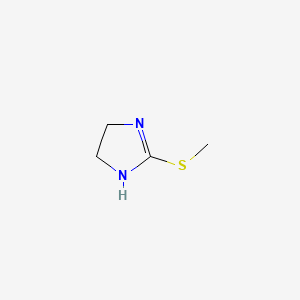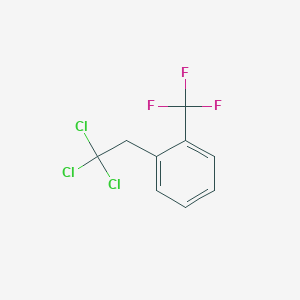
2-(2,2,2-Trichloroethyl)benzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trichloroethyl)benzotrifluoride (TBT) is an organic compound with a wide range of applications in the chemical industry and scientific research. It is a colorless liquid with a sweet, chloroform-like odor and is a highly reactive compound. TBT is a halogenated hydrocarbon that is used as an intermediate in the production of many organic compounds, including pesticides, herbicides, and pharmaceuticals. It is also used as a catalyst in the synthesis of various organic compounds. In addition, TBT is used in various scientific applications, such as in the synthesis of organic compounds, as a reagent in organic reactions, and as a solvent in organic chemistry.
作用機序
2-(2,2,2-Trichloroethyl)benzotrifluoride is a highly reactive compound and its mechanism of action is not fully understood. It is believed that this compound reacts with other organic compounds to form new compounds, which can then be used in various scientific applications. This compound is also believed to act as a catalyst in the synthesis of various organic compounds and as a solvent in organic chemistry.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on both humans and animals. In humans, this compound has been linked to an increased risk of cancer, reproductive issues, and other health problems. In animals, this compound has been linked to reproductive issues, developmental problems, and other health issues.
実験室実験の利点と制限
The use of 2-(2,2,2-Trichloroethyl)benzotrifluoride in laboratory experiments has several advantages. This compound is a highly reactive compound, which makes it ideal for use in organic synthesis. It is also a relatively inexpensive compound, making it an attractive choice for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is a highly toxic compound and can be harmful if inhaled or ingested. In addition, this compound is highly flammable and can be explosive if not handled properly.
将来の方向性
The use of 2-(2,2,2-Trichloroethyl)benzotrifluoride in scientific research is likely to increase in the future. As researchers continue to explore the potential applications of this compound, new uses may be discovered. Additionally, researchers may be able to develop new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of the compound. Finally, researchers may be able to develop new methods for using this compound in laboratory experiments, which could lead to more efficient and cost-effective experiments.
合成法
2-(2,2,2-Trichloroethyl)benzotrifluoride can be synthesized through a variety of methods. One of the most common methods is the reaction of 2,2,2-trichloroethanol with benzotrifluoride in the presence of a catalyst, such as aluminum chloride or zinc chloride. This reaction yields a colorless liquid with a sweet, chloroform-like odor. Another method for synthesizing this compound involves the reaction of 2,2,2-trichloroethanol with benzotrifluoride in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields a colorless liquid with a sweet, chloroform-like odor.
科学的研究の応用
2-(2,2,2-Trichloroethyl)benzotrifluoride has a wide range of applications in scientific research. It is often used as a reagent in organic reactions, such as the synthesis of organic compounds and the preparation of organic solvents. It is also used in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. In addition, this compound is used as a catalyst in the synthesis of various organic compounds and as a solvent in organic chemistry.
特性
IUPAC Name |
1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F3/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBNTKEVHXIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









